Eicosane, 2-chloro-

Description

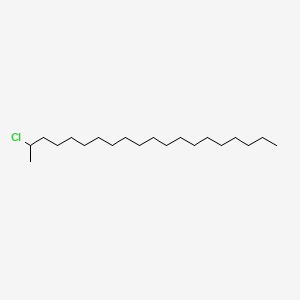

Structure

2D Structure

Properties

CAS No. |

63758-86-1 |

|---|---|

Molecular Formula |

C20H41Cl |

Molecular Weight |

317.0 g/mol |

IUPAC Name |

2-chloroicosane |

InChI |

InChI=1S/C20H41Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21/h20H,3-19H2,1-2H3 |

InChI Key |

XCKHBAKSZUHYPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 2-Chloroeicosane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroeicosane is a long-chain saturated alkyl halide. While specific experimental data for 2-chloroeicosane is limited in publicly available literature, this guide provides a comprehensive overview of its predicted physicochemical properties, leveraging data from its close isomer, 1-chloroeicosane. This document also outlines standard experimental protocols for determining these properties and discusses the broader context of chlorinated lipids in biological systems.

Physicochemical Data Summary

The following tables summarize the available and predicted physicochemical properties of chloroeicosane. Data presented is primarily for the constitutional isomer, 1-chloroeicosane, and should be considered an approximation for 2-chloroeicosane.

Table 1: General and Physical Properties

| Property | Value (for 1-chloroeicosane) | Source(s) |

| Molecular Formula | C₂₀H₄₁Cl | [1][2][3] |

| Molecular Weight | 316.99 g/mol | [1][2][3] |

| Melting Point | 37.6 °C | [1] |

| Boiling Point | 371.2 °C at 760 mmHg | [1] |

| Density | 0.856 g/cm³ | [1] |

| Refractive Index | 1.45 | [1] |

| Flash Point | 31 °C | [1] |

| Vapor Pressure | 2.40 x 10⁻⁶ mmHg | [1] |

Table 2: Solubility and Partitioning

| Property | Value (for 1-chloroeicosane) | Notes | Source(s) |

| LogP (Octanol-Water Partition Coefficient) | 8.27 | A high LogP value indicates a strong preference for lipophilic (non-polar) environments and low water solubility.[4] | [1] |

| Water Solubility | Very low (predicted) | Alkyl halides have little to no solubility in water.[5] | [5] |

| Organic Solvent Solubility | Soluble | Soluble in most organic solvents.[5] | [5] |

Table 3: Spectroscopic Data (for 1-chloroeicosane)

| Spectroscopy Type | Key Features | Source(s) |

| ¹H NMR (90 MHz, CDCl₃) | Data available. | [1] |

| ¹³C NMR (in CDCl₃) | Data available. | [1] |

| Mass Spectrum (Electron Ionization) | Data available. | [1][3] |

| Infrared (IR) Spectrum | Data available. | [1][3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of long-chain alkyl halides like 2-chloroeicosane are provided below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or DigiMelt)

-

Sample Preparation: A small amount of the solid 2-chloroeicosane is finely powdered and packed into a capillary tube to a height of 2-3 mm.[6] The tube is then tapped to ensure the sample is compact at the bottom.[6][7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]

-

Heating and Observation: The sample is heated at a steady rate. A preliminary rapid heating can be done to determine an approximate melting range. For an accurate measurement, the heating rate is slowed to 1-2 °C per minute when the temperature is about 20 °C below the expected melting point.[6][7]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a boiling flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Procedure: The liquid 2-chloroeicosane is placed in the boiling flask along with boiling chips to ensure smooth boiling. The flask is heated, and the liquid is brought to a boil.[7]

-

Data Recording: The temperature is recorded when the vapor condensation ring rises above the thermometer bulb and remains constant. This stable temperature is the boiling point at the given atmospheric pressure.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Measurement of Empty Pycnometer Mass: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.

-

Measurement with Sample: The pycnometer is filled with 2-chloroeicosane, ensuring no air bubbles are present, and weighed again.

-

Measurement with a Reference Liquid: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

Calculation: The volume of the pycnometer is determined from the mass and density of the reference liquid. The density of 2-chloroeicosane is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Visual Assessment

-

Procedure: A small, measured amount of 2-chloroeicosane is added to a test tube containing a known volume of the solvent (e.g., water, ethanol, dimethyl sulfoxide).

-

Observation: The mixture is agitated (e.g., by vortexing) and observed for the dissolution of the solute. If the solute dissolves completely, more is added until saturation is reached or a predetermined concentration is achieved. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute dissolved in a given volume of solvent.

Biological Context: Chlorinated Lipids and Signaling

While direct studies on 2-chloroeicosane are scarce, the broader class of chlorinated lipids has been implicated in various physiological and pathological processes.[8][9][10][11]

Under conditions of inflammation, the enzyme myeloperoxidase (MPO), present in neutrophils, catalyzes the reaction of hydrogen peroxide with chloride ions to produce hypochlorous acid (HOCl).[9] HOCl is a potent oxidizing and chlorinating agent that can react with various biomolecules, including lipids.[8][9] For instance, the reaction of HOCl with plasmalogens, a type of phospholipid, can generate α-chlorofatty aldehydes, which are precursors to other chlorinated lipids.[8]

These chlorinated lipids are not inert bystanders; they are biologically active molecules that can modulate cellular signaling pathways and contribute to the pathophysiology of inflammatory diseases such as atherosclerosis.[8][9] For example, chlorinated lipids have been shown to impact the function of neutrophils, monocytes, and endothelial cells.[11] They can also influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[11] The accumulation of chlorinated lipids has been observed in various inflammatory conditions.[11]

Diagrams

Caption: Conceptual overview of chlorinated lipid generation and biological activity.

Caption: Experimental workflow for determining melting point.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloroeicosane [webbook.nist.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Lipid oxidation by hypochlorous acid: chlorinated lipids in atherosclerosis and myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Chloroeicosane (CAS Number: 63758-86-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloroeicosane, a chlorinated long-chain alkane. Due to the limited availability of experimental data for this specific isomer, this document combines confirmed identifiers with predicted properties and established methodologies for synthesis and analysis based on analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be working with or investigating long-chain haloalkanes.

Chemical Identification

2-Chloroeicosane is the chlorinated hydrocarbon with a chlorine atom substituted at the second carbon position of an eicosane (B133393) chain.

| Identifier | Value |

| CAS Number | 63758-86-1 |

| IUPAC Name | 2-Chloroeicosane |

| Synonyms | Eicosane, 2-chloro- |

| Chemical Formula | C₂₀H₄₁Cl |

| Molecular Weight | 317.00 g/mol |

Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~370-390 °C | Estimated based on the boiling point of 1-chloroeicosane (B1581961) and trends in similar compounds. |

| Density | ~0.86 g/cm³ | Predicted based on the density of similar long-chain haloalkanes. |

| LogP (Octanol-Water Partition Coefficient) | > 8 | Indicative of very high lipophilicity and low aqueous solubility. |

| Vapor Pressure | Very Low | Expected due to high molecular weight and boiling point. |

Synthesis Protocol: Free Radical Chlorination of Eicosane

A common method for the chlorination of alkanes is free radical substitution. This process is typically non-selective and will result in a mixture of chlorinated isomers, including 2-chloroeicosane, as well as products of multiple chlorinations. The following is a generalized experimental protocol.

Reaction:

C₂₀H₄₂ + Cl₂ --(UV light)--> C₂₀H₄₁Cl + HCl

Materials:

-

Eicosane

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride - Caution: Toxic )

-

Photochemical reactor with a UV lamp

-

Gas washing bottle with sodium hydroxide (B78521) solution (for unreacted chlorine)

-

Distillation apparatus

Procedure:

-

Dissolve eicosane in an appropriate inert solvent within the photochemical reactor.

-

Initiate UV irradiation of the solution.

-

Slowly bubble chlorine gas through the solution. The reaction is exothermic and should be monitored.

-

Continue the reaction until the desired degree of chlorination is achieved. Reaction progress can be monitored by gas chromatography.

-

Stop the flow of chlorine and the UV irradiation.

-

Bubble an inert gas (e.g., nitrogen) through the reaction mixture to remove any dissolved unreacted chlorine and HCl gas. The off-gas should be passed through a sodium hydroxide trap.

-

The resulting mixture will contain unreacted eicosane, 2-chloroeicosane, other monochlorinated isomers, and polychlorinated products.

-

Fractional distillation under reduced pressure is required to separate the different components of the reaction mixture. The separation of isomers is challenging due to their similar boiling points.

Analytical Methods for Identification

The identification and quantification of 2-chloroeicosane, particularly within a mixture of isomers, would typically be performed using gas chromatography coupled with mass spectrometry (GC-MS).

Instrumentation:

-

Gas Chromatograph with a capillary column suitable for high-boiling point compounds (e.g., DB-5ms).

-

Mass Spectrometer (e.g., Quadrupole or Ion Trap) with an Electron Ionization (EI) source.

GC-MS Protocol:

-

Sample Preparation: Dissolve the sample containing 2-chloroeicosane in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

GC Separation: Use a temperature program to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold to ensure elution of all compounds.

-

MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, are ionized (typically by electron impact), and the resulting fragments are detected.

-

Data Analysis: The retention time from the gas chromatogram and the mass spectrum are used to identify the compound.

Spectroscopic Identification (Theoretical)

Mass Spectrometry (MS)

In electron impact mass spectrometry, 2-chloroeicosane would undergo fragmentation.

-

Molecular Ion (M+): The molecular ion peak would be expected at m/z 316 and 318, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 intensity ratio. The molecular ion peak itself may be weak due to the facile fragmentation of the long alkyl chain.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 301/303. Cleavage of the C2-C3 bond would result in the loss of an octadecyl radical (•C₁₈H₃₇) to give a fragment at m/z 63/65.

-

Loss of HCl: A common fragmentation pathway for chloroalkanes is the elimination of HCl, which would lead to a fragment at m/z 280.

-

Alkyl Chain Fragmentation: A series of peaks separated by 14 amu (corresponding to CH₂ units) would be expected due to fragmentation along the eicosane chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

-CHCl- (C2): The proton on the carbon bearing the chlorine atom would appear as a multiplet in the range of 3.5 - 4.0 ppm . The downfield shift is due to the deshielding effect of the electronegative chlorine atom. The multiplicity would be complex due to coupling with the protons on C1 and C3.

-

-CH₃ (C1): The methyl protons at the C1 position would appear as a doublet in the range of 1.5 - 1.7 ppm , coupled to the proton on C2.

-

-CH₂- (C3): The methylene (B1212753) protons at the C3 position would appear as a multiplet in the range of 1.6 - 1.8 ppm , coupled to the protons on C2 and C4.

-

Alkyl Chain Protons (-CH₂-)n: The remaining methylene protons of the long alkyl chain would produce a broad signal in the range of 1.2 - 1.4 ppm .

-

Terminal -CH₃ (C20): The terminal methyl group at the end of the chain would appear as a triplet at approximately 0.8 - 0.9 ppm .

¹³C NMR:

-

-CHCl- (C2): The carbon atom bonded to the chlorine would be significantly deshielded and is expected to have a chemical shift in the range of 60 - 70 ppm .

-

-CH₃ (C1): The methyl carbon adjacent to the chlorinated carbon would have a chemical shift in the range of 20 - 30 ppm .

-

-CH₂- (C3): The methylene carbon adjacent to the chlorinated carbon would have a chemical shift in the range of 30 - 40 ppm .

-

Alkyl Chain Carbons (-CH₂-)n: The carbons of the main alkyl chain would resonate in the range of 22 - 32 ppm .

-

Terminal -CH₃ (C20): The terminal methyl carbon would appear at approximately 14 ppm .

Safety and Handling

Specific toxicity data for 2-chloroeicosane is not available. However, as with all chlorinated hydrocarbons, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is expected to be a skin and eye irritant. Due to its high lipophilicity, it may be persistent in the environment and bioaccumulative.

Conclusion

2-Chloroeicosane is a long-chain haloalkane for which there is a notable lack of published experimental data. This guide has provided its key identifiers and a theoretical framework for its synthesis, analysis, and spectroscopic characterization based on established chemical principles and data from analogous compounds. This information is intended to be a valuable starting point for researchers and professionals requiring information on this compound. It is strongly recommended that any properties or behaviors are confirmed experimentally.

Theoretical Exploration of the 2-Chloroeicosane Structure: A Technical Guide

Introduction

Eicosane (B133393), a twenty-carbon saturated hydrocarbon, serves as a foundational structure in various organic and biochemical systems. The introduction of a chlorine atom at the second position, forming 2-chloroeicosane, induces significant alterations in its physicochemical properties, including polarity, reactivity, and conformational preferences. This technical guide provides a comprehensive theoretical overview of the structure of 2-chloroeicosane, intended for researchers, scientists, and professionals in drug development. In the absence of direct experimental data for 2-chloroeicosane, this document extrapolates from established principles of conformational analysis of long-chain alkanes and haloalkanes.[1][2][3]

Fundamental Structural Properties

2-Chloroeicosane is a long-chain haloalkane with the chemical formula C20H41Cl.[4][5] The presence of the electronegative chlorine atom creates a polar C-Cl bond, where the carbon atom bears a partial positive charge and the chlorine atom a partial negative charge.[6][7] This polarity influences intermolecular interactions and the overall chemical behavior of the molecule.[8][9]

Predicted Geometric Parameters

| Parameter | Value (Å) | Parameter | Value (°) |

| C-C Bond Length | ~1.54 | C-C-C Bond Angle | ~109.5 |

| C-H Bond Length | ~1.09 | H-C-H Bond Angle | ~109.5 |

| C-Cl Bond Length | ~1.77 | C-C-Cl Bond Angle | ~109.5 |

Table 1: Predicted geometric parameters for 2-chloroeicosane based on standard values for alkanes and chloroalkanes.

Conformational Analysis

The flexibility of the eicosane backbone allows for a multitude of conformational isomers, or conformers, arising from rotation around the C-C single bonds.[2] The introduction of the chlorine atom at the C2 position introduces additional steric and electronic considerations that influence the conformational landscape.

Newman Projections and Torsional Strain

The conformational analysis of the C2-C3 bond is of particular interest. The key conformers are the staggered (anti and gauche) and eclipsed conformations.

-

Anti Conformation: The chlorine atom and the methyl group (C1) are positioned 180° apart. This is generally the most stable staggered conformation due to minimal steric hindrance.[3]

-

Gauche Conformation: The chlorine atom and the methyl group are 60° apart. This conformation experiences some steric strain due to the proximity of these groups.[3]

-

Eclipsed Conformations: These are high-energy states where the substituents on the C2 and C3 carbons are aligned, leading to significant torsional and steric strain.[2][3]

The following diagram illustrates the potential energy profile for rotation around the C2-C3 bond of 2-chloroeicosane.

Figure 1: Potential energy changes during rotation around the C2-C3 bond.

Hypothetical Experimental and Computational Protocols

To determine the precise structural details of 2-chloroeicosane, a combination of computational and experimental techniques would be necessary.

Computational Chemistry Protocol

A theoretical study of 2-chloroeicosane's structure would likely involve the following workflow:

-

Initial Structure Generation: A 3D model of 2-chloroeicosane would be constructed.

-

Conformational Search: A systematic or stochastic conformational search would be performed to identify low-energy conformers.

-

Quantum Mechanical Calculations: High-level quantum mechanical calculations (e.g., Density Functional Theory) would be used to optimize the geometries and calculate the relative energies of the most stable conformers.

-

Spectroscopic Prediction: Theoretical vibrational (IR, Raman) and NMR spectra would be calculated to aid in the interpretation of experimental data.

Figure 2: Workflow for computational analysis of 2-chloroeicosane.

Proposed Experimental Methods

Experimental characterization would involve spectroscopic techniques to probe the molecular structure.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the determination of the connectivity and stereochemistry. |

| Infrared (IR) and Raman Spectroscopy | Reveals the vibrational modes of the molecule, which are sensitive to the local geometry and conformation. The C-Cl stretching frequency would be a key diagnostic peak. |

| X-ray Crystallography | If a suitable single crystal can be obtained, this technique provides the most definitive three-dimensional structure of the molecule in the solid state. |

Table 2: Proposed experimental techniques for the structural elucidation of 2-chloroeicosane.

Conclusion

While specific experimental data on 2-chloroeicosane is currently lacking in the scientific literature, a robust theoretical understanding of its structure can be derived from the well-established principles of conformational analysis applied to long-chain alkanes and haloalkanes. The presence of the chlorine atom at the second position introduces localized polarity and steric effects that are expected to favor specific conformations, particularly around the C2-C3 bond. Future computational and experimental studies are necessary to fully elucidate the intricate structural details of this molecule and its potential impact in fields such as drug design and materials science.

References

- 1. faculty.fiu.edu [faculty.fiu.edu]

- 2. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. 1-Chloroeicosane [webbook.nist.gov]

- 5. 1-Chloroeicosane [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Solubility of 2-Chloroeicosane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Principles of 2-Chloroeicosane Solubility

The solubility of a substance is primarily dictated by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[1][2] 2-Chloroeicosane (C₂₀H₄₁Cl) is a large, predominantly nonpolar molecule due to its long hydrocarbon chain. The single chlorine atom introduces a slight dipole moment, but the molecule's overall character remains lipophilic.

Haloalkanes, such as 2-chloroeicosane, tend to be soluble in organic solvents because the energy required to break the intermolecular attractions within the haloalkane and the solvent is comparable to the energy released when new attractions are formed between the solute and solvent molecules.[1] In contrast, haloalkanes are generally insoluble in water because the strong hydrogen bonds between water molecules are energetically more favorable than the weaker dipole-dipole and van der Waals interactions that would be formed with the haloalkane.[3]

Qualitative Solubility Profile of 2-Chloroeicosane

Based on the "like dissolves like" principle, the expected solubility of 2-chloroeicosane in various organic solvents can be qualitatively summarized. The long, nonpolar alkyl chain of 2-chloroeicosane suggests it will be most soluble in nonpolar organic solvents. Its solubility is expected to decrease as the polarity of the solvent increases.

| Solvent Class | Examples | Expected Solubility of 2-Chloroeicosane | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | Similar nonpolar nature and reliance on London dispersion forces for intermolecular interactions.[3] |

| Nonpolar Aromatic | Toluene, Benzene | High | The large, nonpolar structure of 2-chloroeicosane interacts favorably with the nonpolar aromatic rings.[1] |

| Slightly Polar | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether functional group introduces some polarity, but the overall solvent character is still largely nonpolar and compatible.[4][5] |

| Moderately Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The polarity of the carbonyl group can interact with the C-Cl dipole, but the long alkyl chain dominates solubility.[6] |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The hydroxyl group and hydrogen bonding in these solvents make them less compatible with the nonpolar nature of 2-chloroeicosane.[7] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low | These solvents are highly polar and are generally poor solvents for long-chain nonpolar compounds. |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of a solid compound like 2-chloroeicosane in an organic solvent at a specific temperature.

Materials:

-

2-Chloroeicosane (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-chloroeicosane to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the vial. This can be done by gentle heating in an oven (ensure the temperature is below the boiling point of the solute) or by using a vacuum desiccator.

-

Once the solvent is completely evaporated, re-weigh the vial containing the dry solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved 2-chloroeicosane is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved 2-chloroeicosane.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A generalized workflow for the gravimetric determination of solubility.

Logical Relationship of Solubility: "Like Dissolves Like"

This diagram illustrates the principle of "like dissolves like" as it applies to 2-chloroeicosane.

Caption: The "like dissolves like" principle governing solubility.

Conclusion

While quantitative solubility data for 2-chloroeicosane in various organic solvents is not extensively documented, its solubility behavior can be reliably predicted based on fundamental chemical principles. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for their determination. The understanding of these principles and methodologies is essential for researchers and professionals in fields where the dissolution of long-chain halogenated alkanes is a critical parameter.

References

- 1. quora.com [quora.com]

- 2. doubtnut.com [doubtnut.com]

- 3. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 4. chembk.com [chembk.com]

- 5. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Isomers of Chloroeicosane: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosane (B133393) (C₂₀H₄₂) is a twenty-carbon alkane that exists as a vast number of structural isomers. The introduction of a single chlorine atom to these carbon backbones results in the formation of chloroeicosane (C₂₀H₄₁Cl), a class of compounds with significant structural diversity. This diversity stems from both the varied branching of the carbon skeleton and the multiple possible positions of the chlorine substituent. As a member of the long-chain chlorinated paraffins (LCCPs), which include carbon chain lengths from C18 to C38, chloroeicosane isomers are of interest due to their persistence, potential for bioaccumulation, and toxicological profiles.[1][2] This guide provides a technical overview of the potential isomers of chloroeicosane, focusing on their physicochemical properties, general synthetic approaches, and the experimental protocols required for their characterization.

Isomerism in Chloroeicosane

The sheer number of potential chloroeicosane isomers makes a comprehensive experimental analysis of each one impractical. The isomerism can be categorized as follows:

-

Constitutional (Structural) Isomerism : This arises from differences in the carbon skeleton. Eicosane can exist as a straight chain (n-eicosane) or in numerous branched forms. Each unique carbon skeleton presents a different foundation for chlorination.

-

Positional Isomerism : For any given eicosane skeleton, the chlorine atom can be attached to different carbon atoms, creating a set of positional isomers. For example, in n-eicosane, the chlorine can be at position 1 (1-chloroeicosane), position 2 (2-chloroeicosane), and so on.

-

Stereoisomerism : When a chlorine atom is attached to a carbon that is bonded to four different groups, a chiral center is created. This gives rise to stereoisomers, specifically enantiomers, which are non-superimposable mirror images.[3][4] These isomers can have identical physical properties but may exhibit different biological activities.[5]

Physicochemical Properties of Chloroeicosane Isomers

The physical and chemical properties of chloroeicosane isomers are dictated by their molecular structure. While specific experimental data for most isomers is unavailable, general trends can be predicted based on the principles of organic chemistry for haloalkanes.[6][7][8]

-

Boiling Point : Haloalkanes generally have higher boiling points than alkanes of similar molecular weight due to increased polarity and stronger intermolecular van der Waals forces.[6][7]

-

Effect of Chain Branching : Increased branching in the carbon chain reduces the surface area available for intermolecular contact, which typically leads to a lower boiling point compared to straight-chain isomers.[6][7]

-

Effect of Chlorine Position : The position of the chlorine atom can influence the molecule's overall dipole moment and shape, causing minor variations in boiling points among positional isomers. Primary haloalkanes tend to have higher boiling points than their secondary or tertiary counterparts of the same molecular mass.[6]

-

-

Solubility : Despite being polar, haloalkanes are generally sparingly soluble in water because they cannot form strong hydrogen bonds.[6] Their solubility is expected to be extremely low for a long-chain compound like chloroeicosane.

-

Density : The density of haloalkanes increases with the increasing number and mass of halogen atoms.[7] Most chloroeicosane isomers are expected to be denser than water.

Data Presentation: Predicted Properties of Representative Chloroeicosane Isomers

The following table presents predicted or illustrative data for a few representative isomers to highlight the expected differences based on structure.

| Property | 1-Chloroeicosane (Primary) | 2-Chloroeicosane (Secondary) | 2-Methyl-2-chlorononadecane (Tertiary, Branched) |

| Molecular Formula | C₂₀H₄₁Cl | C₂₀H₄₁Cl | C₂₀H₄₁Cl |

| Molecular Weight ( g/mol ) | 317.0[9][10] | 317.0 | 317.0 |

| Predicted Boiling Point | Highest | Intermediate | Lowest |

| Predicted Water Solubility | Very Low | Very Low | Very Low |

| Predicted Density | Highest | Intermediate | Lowest |

| Octanol-Water Partition Coefficient (Log P) | High | High | High |

Experimental Protocols

Characterizing a specific chloroeicosane isomer requires a systematic workflow involving synthesis, purification, and property determination.

Synthesis of Chloroeicosane Isomers

The synthesis of specific chloroeicosane isomers can be challenging. General methods for preparing haloalkanes include:

-

From Alcohols : The most common laboratory method involves the reaction of the corresponding eicosanol (B47690) isomer with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. This method allows for regiochemical control if the starting alcohol is pure.

-

From Alkenes : The addition of hydrogen chloride (HCl) to an eicosene isomer will yield a chloroeicosane.[8] The regioselectivity of this reaction is governed by Markovnikov's rule.

-

Free-Radical Halogenation of Alkanes : Direct chlorination of an eicosane isomer using Cl₂ and UV light typically produces a complex mixture of positional isomers and polychlorinated products, which are difficult to separate.[11]

Protocol for Boiling Point Determination

Due to the high boiling points of these compounds, determination requires specialized techniques such as vacuum distillation.

-

Apparatus : A micro-distillation apparatus equipped with a vacuum pump, a manometer, and a temperature-controlled heating mantle.

-

Procedure :

-

Place a small, purified sample of the chloroeicosane isomer into the distillation flask.

-

Reduce the pressure in the system to a known, stable value (e.g., 1 mmHg).

-

Gradually heat the sample until it begins to boil and reflux.

-

Record the temperature at which the vapor and liquid are in equilibrium and the corresponding pressure.

-

Use a nomograph or the Clausius-Clapeyron equation to extrapolate the boiling point to standard atmospheric pressure.

-

Protocol for Water Solubility Determination (Shake-Flask Method)

-

Apparatus : Temperature-controlled shaker bath, centrifuge, analytical balance, and a suitable analytical instrument (e.g., Gas Chromatograph with Mass Spectrometry, GC-MS).

-

Procedure :

-

Add an excess amount of the chloroeicosane isomer to a known volume of deionized water in a sealed flask.

-

Place the flask in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Centrifuge the solution to separate the undissolved solute from the aqueous phase.

-

Carefully extract a known volume of the aqueous phase.

-

Quantify the concentration of the dissolved chloroeicosane using a pre-calibrated GC-MS method.

-

Mandatory Visualization

The following diagrams illustrate key conceptual and experimental frameworks relevant to the study of chloroeicosane isomers.

Caption: Logical relationships between isomer structure and properties.

Caption: Workflow for synthesis and characterization of isomers.

References

- 1. canada.ca [canada.ca]

- 2. Chloro-alkanes [utslappisiffror.naturvardsverket.se]

- 3. 17 structural isomers of molecular formula C6H13Cl C6H13Br C6H13I C6H13F structural formula skeletal formula 20 R/S optical isomers enantiomers chain positional isomerism 28 isomers in total Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. embibe.com [embibe.com]

- 9. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Chloroeicosane [webbook.nist.gov]

- 11. youtube.com [youtube.com]

The Enigmatic World of Chlorinated Eicosanoids: A Technical Guide to Their Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids, a family of signaling lipids derived from 20-carbon fatty acids, are well-established mediators of a vast array of physiological and pathological processes. While the roles of canonical eicosanoids like prostaglandins, leukotrienes, and thromboxanes have been extensively studied, a lesser-known, yet potentially significant, class of these molecules exists: the chlorinated eicosanoids. This technical guide provides an in-depth exploration of the discovery, natural occurrence, and analytical methodologies for this intriguing class of bioactive lipids. Their formation, both through enzymatic processes in marine organisms and as byproducts of inflammatory responses in humans, suggests unique biological roles and potential as novel therapeutic targets and disease biomarkers.

Discovery and Natural Occurrence

The discovery of chlorinated eicosanoids has been a fragmented yet fascinating journey, with key findings emerging from both marine and terrestrial biology.

Endogenous Formation in Humans: A Consequence of Inflammation

In humans, the generation of chlorinated lipids, including eicosanoids, is intimately linked to the inflammatory response. The enzyme myeloperoxidase (MPO), abundantly present in neutrophils, utilizes hydrogen peroxide and chloride ions to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. This reactive species can modify a variety of biomolecules, including lipids. While not a direct enzymatic pathway for the synthesis of specific chlorinated eicosanoids, the non-enzymatic reaction of HOCl with arachidonic acid and other polyunsaturated fatty acid precursors can lead to the formation of a diverse array of chlorinated products. These have been detected in various human tissues and are associated with inflammatory diseases.

Marine Origins: The Discovery of Punaglandins

A significant breakthrough in the field was the discovery of punaglandins , a series of chlorinated prostaglandins, isolated from the octocoral Telesto riisei. These compounds feature a chlorine atom at the C-10 position of the prostaglandin (B15479496) scaffold and exhibit potent biological activities, including antitumor effects. The discovery of punaglandins provided the first definitive evidence of naturally occurring, structurally defined chlorinated eicosanoids produced through a specific biosynthetic pathway in a living organism.

While the primary focus has been on chlorinated prostaglandins, the potential for the existence of other chlorinated eicosanoids, such as chlorinated leukotrienes and thromboxanes, is an active area of investigation. Studies have shown the formation of cysteinyl leukotrienes following exposure to chlorine gas, suggesting the biological plausibility of their formation under certain conditions.[1][2][3]

Quantitative Data on Occurrence

Quantitative data on the natural abundance of chlorinated eicosanoids are still emerging and vary significantly depending on the biological matrix and the specific compound. The following table summarizes available data to provide a comparative overview.

| Chlorinated Eicosanoid | Biological Source | Concentration Range | Reference |

| Punaglandins | Telesto riisei (soft coral) | Not typically quantified in situ; focus on isolation yield | [4] |

| Chlorinated Lipids (General) | Human Plasma (Inflammatory Conditions) | Nanomolar to low micromolar | [5] |

| Cysteinyl Leukotrienes (post-chlorine exposure) | Mouse Lung Lavage | Picogram to nanogram per mL | [1][2][3] |

Note: The quantification of chlorinated eicosanoids is challenging due to their low abundance and the complexity of biological samples. The provided ranges are indicative and can vary based on the analytical methodology and the physiological state of the organism.

Experimental Protocols

The analysis of chlorinated eicosanoids requires specialized and highly sensitive analytical techniques. Below are detailed methodologies for their extraction and analysis.

Protocol 1: Extraction of Chlorinated Lipids from Biological Tissues

This protocol is a modification of the Bligh-Dyer method, optimized for the extraction of chlorinated lipids.

Materials:

-

Homogenizer

-

Glass centrifuge tubes

-

0.9% Saline

-

Nitrogen gas stream

-

Centrifuge

Procedure:

-

Homogenization: Homogenize the tissue sample (e.g., 100 mg) in 1 mL of ice-cold 0.9% saline.

-

Solvent Addition: To the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

-

Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of 0.9% saline and vortex for another minute.

-

Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.

-

Lipid Extraction: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Chlorinated Eicosanoids

SPE is a crucial step for removing interfering substances from the lipid extract prior to mass spectrometry analysis.

Materials:

-

C18 SPE cartridges

-

SPE vacuum manifold

-

Methanol

-

Water, HPLC grade

-

Ethyl acetate (B1210297)

-

0.1% Formic acid in water and methanol

Procedure:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 3 mL of methanol and 3 mL of water.

-

Sample Loading: Load the reconstituted lipid extract (acidified to pH ~3 with 0.1% formic acid) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 15% methanol in water (containing 0.1% formic acid) to remove polar impurities. Follow with a wash of 3 mL of hexane to elute non-polar lipids.

-

Elution: Elute the chlorinated eicosanoids from the cartridge with 3 mL of ethyl acetate.

-

Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a nitrogen stream and reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of chlorinated eicosanoids.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 30% to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

MS/MS Conditions (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Capillary Voltage: -3.5 kV

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 35 psi

-

Collision Gas: Argon

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical for a Chlorinated Prostaglandin):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Chlorinated PG | [M-H]⁻ | Specific fragment 1 | Optimized |

| [M-H]⁻ | Specific fragment 2 | Optimized | |

| Internal Standard | [M-H]⁻ | Specific fragment | Optimized |

Note: Specific MRM transitions and collision energies must be optimized for each target chlorinated eicosanoid and its corresponding stable isotope-labeled internal standard.

Signaling Pathways and Biological Activities

The biological roles of chlorinated eicosanoids are an emerging area of research. Their structural similarity to their non-chlorinated counterparts suggests that they may interact with the same signaling pathways, but potentially with altered affinity and efficacy.

Punaglandin Signaling

Punaglandins have been shown to exert their potent antitumor activity through the inhibition of the ubiquitin isopeptidase activity of the 26S proteasome.[4] This inhibition leads to the accumulation of polyubiquitinated proteins and ultimately induces apoptosis in cancer cells. The electrophilic nature of the punaglandin molecule is thought to be crucial for its interaction with the active site of the enzyme.

Caption: Punaglandin-mediated inhibition of the 26S proteasome.

General Chlorinated Lipid Signaling

More broadly, chlorinated lipids generated during inflammation can modulate various signaling pathways. They have been implicated in the activation of peroxisome proliferator-activated receptors (PPARs) and can influence cellular processes such as apoptosis and endothelial dysfunction. The precise mechanisms and the specific receptors involved for different chlorinated eicosanoids are still under active investigation.

Caption: Endogenous formation of chlorinated eicosanoids during inflammation.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of chlorinated eicosanoids from a biological sample.

Caption: Workflow for chlorinated eicosanoid discovery.

Conclusion and Future Perspectives

The field of chlorinated eicosanoids is still in its relative infancy, yet the discoveries to date underscore its significant potential. The natural occurrence of these molecules in diverse biological systems points to conserved and important physiological roles. For researchers, the development of more sensitive and specific analytical methods will be crucial for uncovering the full spectrum of chlorinated eicosanoids and their metabolites. For drug development professionals, the unique biological activities of compounds like the punaglandins highlight the potential of chlorinated eicosanoids as a source of novel therapeutic leads. Further research into their biosynthesis, signaling pathways, and roles in health and disease will undoubtedly open new avenues for understanding and treating a range of human disorders.

References

- 1. Cellular Source of Cysteinyl Leukotrienes Following Chlorine Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chlorine Gas, Airway Inflammation, and Cysteinyl Leukotrienes: The Neutrophil Does Not Work Alone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Punaglandins, chlorinated prostaglandins, function as potent Michael receptors to inhibit ubiquitin isopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of 2-Chloroeicosane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Conformational analysis, the study of the three-dimensional arrangements of atoms in a molecule and the energy variations associated with them, is fundamental to understanding a molecule's physical properties, reactivity, and biological interactions.[1][2] 2-Chloroeicosane, a twenty-carbon chain alkane with a chlorine substituent at the second position, presents an interesting case study. Its conformational landscape is governed by the free rotation around its numerous carbon-carbon single bonds.

The long alkyl chain is predisposed to adopt a low-energy, extended zigzag or all-anti conformation to minimize steric repulsions.[3] However, the presence of the chlorine atom at the C2 position introduces additional stereoelectronic factors that influence the local conformations around the C1-C2 and C2-C3 bonds. Understanding the preferred conformations and the energy barriers between them is crucial for predicting the molecule's behavior in various environments.

This guide will focus on two primary methodologies for elucidating the conformational preferences of 2-chloroeicosane: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Conformational Isomers of 2-Chloroeicosane

Rotation around the C-C single bonds in 2-chloroeicosane gives rise to various conformers. The most stable conformations are typically the staggered ones, where the substituents on adjacent carbons are as far apart as possible (dihedral angle of approximately 60° or 180°). Eclipsed conformations, where substituents are aligned (dihedral angle of 0° or 120°), are energetically unfavorable due to torsional and steric strain.

For the analysis of 2-chloroeicosane, two bonds are of particular interest:

-

Rotation around the C1-C2 bond: This involves the rotation of the methyl group relative to the rest of the chain, with the chlorine atom on the C2 carbon.

-

Rotation around the C2-C3 bond: This is analogous to the well-studied case of butane, but with a chlorine atom and a methyl group as two of the substituents. The key conformers are the anti conformation, where the chlorine and the C4 carbon are at a 180° dihedral angle, and the gauche conformation, where they are at a 60° dihedral angle. Generally, the anti conformer is more stable due to reduced steric hindrance.

The remainder of the long alkyl chain (C3 to C20) is expected to exist predominantly in an all-staggered, anti-periplanar conformation to minimize gauche interactions, resulting in an extended, linear-like geometry.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational preferences of molecules in solution.[4] The key principle lies in the analysis of vicinal (3JHH) coupling constants, which are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[5][6]

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A solution of 2-chloroeicosane is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent can influence conformational equilibria. The solution is then transferred to a standard 5 mm NMR tube.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. After locking the magnetic field on the deuterium (B1214612) signal of the solvent, the probe is tuned and matched. A high-resolution 1H NMR spectrum is acquired.

-

Data Analysis:

-

The raw data (Free Induction Decay) is processed by Fourier transformation, followed by phase and baseline correction.

-

The proton signals are assigned to the respective protons in the 2-chloroeicosane molecule.

-

The vicinal coupling constants (3JHH) for the protons on C1, C2, and C3 are carefully measured from the splitting patterns of the signals.

-

The Karplus equation (J(φ) = Acos2φ + Bcosφ + C) is used to correlate the measured 3JHH values with the corresponding H-C-C-H dihedral angles (φ).[5] The parameters A, B, and C are empirically derived and depend on the specific molecular fragment.

-

By analyzing the coupling constants, the relative populations of the different staggered conformers (e.g., anti vs. gauche) can be estimated. For a rapidly equilibrating system, the observed coupling constant is a population-weighted average of the coupling constants of the individual conformers.

-

Computational Modeling

Computational chemistry provides a powerful means to investigate the conformational landscape of molecules, calculate the relative energies of different conformers, and determine the energy barriers for their interconversion.[7]

Computational Workflow:

Detailed Methodology:

-

Initial Structure Generation: A 3D model of 2-chloroeicosane is built using molecular modeling software.

-

Conformational Search: A conformational search is performed to identify low-energy conformers. This can be done by systematically rotating all rotatable bonds or by using molecular dynamics or Monte Carlo methods.

-

Geometry Optimization and Energy Calculation: The geometries of the identified unique conformers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*. The B3LYP functional is a common choice for such calculations.[8]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Potential Energy Surface (PES) Scan: To determine the rotational energy barriers, a relaxed PES scan is performed. This involves systematically changing a specific dihedral angle (e.g., the Cl-C2-C3-C4 dihedral angle) in small increments, while allowing the rest of the molecule's geometry to relax at each step.

-

Analysis: The relative energies of the conformers are used to calculate their equilibrium populations at a given temperature using the Boltzmann distribution. The PES scan provides the energy barriers for interconversion between conformers.

Quantitative Data

The following tables summarize the energetic penalties associated with various unfavorable steric and torsional interactions that are relevant to the conformational analysis of 2-chloroeicosane. These values are derived from studies of smaller alkanes and chloro-substituted cyclohexanes and serve as excellent approximations.

Table 1: Torsional and Steric Strain Energies

| Interaction Type | Unfavorable Interaction | Approximate Energy (kcal/mol) |

| Torsional Strain | H-H eclipsed | 1.0[9][10] |

| Torsional Strain | C-H eclipsed | 1.4[9][10] |

| Torsional/Steric Strain | C-C eclipsed | 2.6 - 3.0[6][9] |

| Steric Strain | Gauche Butane (C-C) | 0.9[5][9][11] |

| Steric Strain | 1,3-diaxial Cl-H | 0.5[12] |

Visualization of Energy Profile

The rotational energy profile for the C2-C3 bond in 2-chloroeicosane can be visualized using a potential energy diagram. This diagram illustrates the relative energies of the staggered (gauche and anti) and eclipsed conformers.

This diagram shows that the anti conformation (dihedral angle of 180°) is the most stable (lowest energy). The gauche conformations (60° and 300°) are slightly higher in energy due to steric strain between the chlorine atom and the alkyl chain. The eclipsed conformations represent energy maxima and are the transition states for the interconversion of the staggered conformers.

Conclusion

The conformational analysis of 2-chloroeicosane can be effectively conducted by applying principles derived from smaller, well-characterized molecules. The long alkyl chain is expected to adopt a low-energy all-anti conformation. The stereochemistry around the C2 carbon, bearing the chloro substituent, will be dominated by a preference for the anti-conformer to minimize steric interactions, although gauche conformers will also be present in equilibrium.

A combined approach utilizing high-resolution NMR spectroscopy to measure vicinal coupling constants and computational modeling to map the potential energy surface provides a comprehensive understanding of the conformational landscape of 2-chloroeicosane. The methodologies and data presented in this guide offer a robust framework for researchers and professionals in drug development to investigate the three-dimensional structure and dynamic behavior of this and other long-chain functionalized alkanes.

References

- 1. Statistical evaluation of simulated NMR data of flexible molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00330A [pubs.rsc.org]

- 2. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances [mdpi.com]

- 3. Running Rowan's Conformer Search Workflow | Rowan Documentation [docs.rowansci.com]

- 4. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Karplus equation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. auremn.org.br [auremn.org.br]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. How to draw dot and cross diagrams | Poster | RSC Education [edu.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. CONFLEX Tutorials [conflex.net]

- 12. Khan Academy [khanacademy.org]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Chloroeicosane

These application notes provide a detailed framework for the quantitative analysis of 2-chloroeicosane in various matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and environmental analysis.

Introduction

2-Chloroeicosane is a long-chain chlorinated paraffin (B1166041) (LCCP) that may be present as an impurity, metabolite, or environmental contaminant. Accurate quantification is crucial for quality control, safety assessment, and environmental monitoring. Due to the complexity of matrices in which 2-chloroeicosane may be found, robust analytical methods with high sensitivity and selectivity are required. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of such compounds.[1][2][3]

Analytical Principle

The quantification of 2-chloroeicosane is achieved through a multi-step process involving sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation aims to isolate 2-chloroeicosane from the sample matrix and concentrate it to a level suitable for detection.[4][5] Gas chromatography separates 2-chloroeicosane from other components in the extract based on its volatility and interaction with the stationary phase of the GC column.[5] The mass spectrometer then ionizes the eluted 2-chloroeicosane, and the resulting characteristic ions are detected and quantified.[6][7]

Experimental Workflow

The overall experimental workflow for the quantification of 2-chloroeicosane is depicted below. This process includes sample extraction, cleanup, concentration, and finally, analysis by GC-MS.

Caption: Experimental workflow for 2-chloroeicosane quantification.

Detailed Protocols

Protocol 1: Sample Preparation

This protocol describes the extraction and cleanup of 2-chloroeicosane from a liquid sample matrix (e.g., plasma, water) and a solid sample matrix (e.g., soil, tissue).

Materials:

-

Hexane (B92381) (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Anhydrous sodium sulfate (B86663)

-

Centrifuge tubes

-

Vortex mixer

-

Nitrogen evaporator

Procedure for Liquid Samples (e.g., Water, Plasma):

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of the liquid sample in a glass centrifuge tube, add 2 mL of hexane.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (hexane) to a clean tube.

-

Repeat the extraction process (steps 1.1.1-1.1.4) two more times, combining the organic extracts.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined hexane extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of a methanol/water mixture (50:50, v/v) to remove polar interferences.

-

Elute the 2-chloroeicosane from the cartridge with 5 mL of dichloromethane.

-

-

Concentration:

-

Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of hexane for GC-MS analysis.[8]

-

Procedure for Solid Samples (e.g., Soil, Tissue):

-

Soxhlet Extraction:

-

Homogenize the solid sample.

-

Place approximately 5 g of the homogenized sample into a Soxhlet extraction thimble.

-

Extract the sample with 150 mL of a hexane/dichloromethane mixture (1:1, v/v) for 8 hours.[9]

-

-

Cleanup and Concentration:

-

Concentrate the extract to approximately 2 mL using a rotary evaporator.

-

Proceed with the SPE cleanup and concentration steps as described for liquid samples (steps 1.2 and 1.3).

-

Protocol 2: GC-MS Analysis

This protocol outlines the instrumental parameters for the quantification of 2-chloroeicosane using a gas chromatograph coupled to a mass spectrometer.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector

-

Mass Spectrometer (e.g., Quadrupole) with Electron Ionization (EI) source

-

GC Column: DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[10]

GC Conditions:

| Parameter | Value |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 100 °C, hold for 1 minRamp 1: 15 °C/min to 250 °CRamp 2: 5 °C/min to 300 °C, hold for 5 min |

MS Conditions:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters:

For quantification, it is essential to monitor characteristic ions of 2-chloroeicosane. The molecular weight of 2-chloroeicosane (C₂₀H₄₁Cl) is approximately 316.99 g/mol .[10] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a pair of peaks (M+ and M+2) with a ratio of approximately 3:1.[11] Fragmentation will likely involve the loss of HCl and cleavage of the alkyl chain.[6][12]

| Ion (m/z) | Description |

| To be determined empirically | Molecular Ion (M+) |

| To be determined empirically | M+2 Isotope Peak |

| To be determined empirically | Fragment Ion 1 |

| To be determined empirically | Fragment Ion 2 (Quantifier) |

| To be determined empirically | Fragment Ion 3 (Qualifier) |

Note: The exact m/z values for the molecular and fragment ions should be determined by injecting a pure standard of 2-chloroeicosane and analyzing the full scan mass spectrum.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below are example tables for calibration curve data and sample quantification results.

Table 1: Calibration Curve Data for 2-Chloroeicosane

| Standard Concentration (ng/mL) | Peak Area (Quantifier Ion) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,525,000 |

| R² | 0.9995 |

Table 2: Quantification of 2-Chloroeicosane in Samples

| Sample ID | Peak Area | Calculated Concentration (ng/mL) | % Recovery |

| Blank | Not Detected | < LOD | N/A |

| Sample 1 | 25,480 | 1.67 | N/A |

| Sample 2 | 189,230 | 12.40 | N/A |

| Spiked Sample (10 ng/mL) | 165,430 | 10.85 | 108.5 |

| Duplicate Sample 1 | 25,990 | 1.70 | N/A |

LOD: Limit of Detection

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps and the expected outcomes, leading to the final quantification of 2-chloroeicosane.

Caption: Logical flow from sample to final quantification.

Disclaimer: The provided protocols and data are illustrative and should be validated in the user's laboratory for their specific application and matrix. The selection of quantifier and qualifier ions for mass spectrometry must be confirmed through the analysis of a certified reference standard of 2-chloroeicosane.

References

- 1. Fast quantification of chlorinated paraffins in environmental samples by direct injection high-resolution mass spectrometry with pattern deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. egusphere.copernicus.org [egusphere.copernicus.org]

- 4. agilent.com [agilent.com]

- 5. organomation.com [organomation.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. env.go.jp [env.go.jp]

- 10. 1-Chloroeicosane [webbook.nist.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Note: Analysis of 2-Chloroeicosane using High-Performance Liquid Chromatography

Abstract

This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2-chloroeicosane, a long-chain chlorinated alkane. Due to the lack of a native chromophore in 2-chloroeicosane, direct analysis by HPLC with UV detection is not feasible. To address this, a primary method involving pre-column derivatization to attach a UV-active moiety is presented. An alternative, highly sensitive, and specific method using HPLC coupled with mass spectrometry (HPLC-MS) is also described for direct analysis without derivatization. These methods are suitable for researchers, scientists, and professionals in drug development and environmental analysis who require reliable quantification of non-chromophoric halogenated hydrocarbons.

Introduction

2-Chloroeicosane is a saturated long-chain haloalkane. The analysis of such compounds presents a challenge for traditional reversed-phase HPLC methods that rely on ultraviolet (UV) detection, as these molecules do not possess a chromophore. To overcome this limitation, two primary strategies can be employed: chemical derivatization to introduce a UV-active or fluorescent tag, or the use of more universal detectors such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).[1][2][3]

This document provides detailed protocols for two effective HPLC-based methods for the analysis of 2-chloroeicosane:

-

Method A: Pre-column Derivatization with UV Detection. This method utilizes a derivatizing agent to introduce a chromophore, allowing for sensitive detection with a standard HPLC-UV system.[4][5][6]

-

Method B: Direct Analysis by HPLC-Mass Spectrometry. This method offers high selectivity and sensitivity without the need for derivatization, making it ideal for complex matrices and trace-level analysis.[7]

Experimental Protocols

Sample Preparation (from Soil Matrix)

This protocol is optimized for the extraction of 2-chloroeicosane from a soil matrix.

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

-

Solvent Extraction:

-

Weigh 10 g of the homogenized soil into a glass centrifuge tube.

-

Add 20 mL of a 1:1 (v/v) mixture of hexane (B92381) and dichloromethane.

-

Vortex for 2 minutes, followed by ultrasonication for 15 minutes in a water bath.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the soil pellet two more times.

-

Combine the supernatants.

-

-

Extract Concentration: Evaporate the combined solvent extract to approximately 1 mL under a gentle stream of nitrogen.

-

Cleanup:

-

Prepare a solid-phase extraction (SPE) column packed with 2 g of activated silica (B1680970) gel, topped with 1 g of anhydrous sodium sulfate.[8][9]

-

Condition the column with 10 mL of hexane.

-

Load the concentrated extract onto the column.

-

Elute the 2-chloroeicosane with 15 mL of hexane.

-

Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried residue in 1 mL of acetonitrile (B52724) for analysis.

Method A: Pre-column Derivatization and HPLC-UV Analysis

This method involves the alkylation of a derivatizing agent, 1-(4-nitrophenyl)piperazine (B103982) (4-NPP), with 2-chloroeicosane. The resulting derivative contains a strong chromophore, allowing for sensitive UV detection.[10]

Derivatization Protocol:

-

To the 1 mL reconstituted sample extract, add 100 µL of 10 mg/mL 4-NPP in acetonitrile and 50 µL of 5 M potassium carbonate.

-

Seal the vial and heat at 80°C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

The sample is now ready for injection.

HPLC-UV Conditions:

| Parameter | Value |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 min, hold at 100% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| UV Detector | Diode Array Detector (DAD) |

| Wavelength | 392 nm[10] |

Method B: HPLC-MS Analysis

This method allows for the direct quantification of 2-chloroeicosane without derivatization, offering high specificity and sensitivity.

HPLC-MS Conditions:

| Parameter | Value |

| Instrument | Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 80% B to 100% B over 10 min, hold at 100% B for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Precursor Ion: [M+H]+, Product Ion: Specific fragment |

Data Presentation

The following table summarizes the expected quantitative performance for both methods. These values are representative and may vary based on the specific instrumentation and experimental conditions.

| Parameter | Method A (HPLC-UV) | Method B (HPLC-MS) |

| Analyte | 4-NPP-2-chloroeicosane derivative | 2-Chloroeicosane |

| Expected Retention Time | ~12.5 min | ~8.2 min |

| Linearity (r²) | >0.998 | >0.999 |

| Limit of Detection (LOD) | 50 ng/mL | 1 ng/mL |

| Limit of Quantitation (LOQ) | 150 ng/mL | 5 ng/mL |

| Precision (%RSD) | < 5% | < 3% |

| Accuracy (% Recovery) | 90-105% | 95-105% |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of 2-chloroeicosane using the pre-column derivatization HPLC-UV method.

Caption: Workflow for 2-chloroeicosane analysis by HPLC-UV.

Conclusion

The analytical methods presented provide reliable and robust options for the quantification of 2-chloroeicosane in various matrices. The choice between the pre-column derivatization HPLC-UV method and the direct HPLC-MS method will depend on the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and available instrumentation. The pre-column derivatization method is a cost-effective approach suitable for laboratories with standard HPLC-UV equipment. The HPLC-MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level detection and analysis in complex samples. Both methods, when combined with the described sample preparation protocol, offer a comprehensive solution for the analysis of 2-chloroeicosane.

References

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. sdiarticle4.com [sdiarticle4.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sample pretreatment optimization for the analysis of short chain chlorinated paraffins in soil with gas chromatography-electron capture negative ion-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Chloroeicosane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-chloroeicosane. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and a workflow diagram for the analytical process. This information is intended to assist researchers in identifying and characterizing long-chain halogenated alkanes, which are relevant in various fields, including organic synthesis, materials science, and drug development.

Predicted NMR Spectral Data

Due to the limited availability of specific experimental NMR data for 2-chloroeicosane in the public domain, the following tables present predicted 1H and 13C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and data from analogous long-chain chloroalkanes. The actual experimental values may vary slightly depending on the solvent and instrument parameters.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 2-chloroeicosane is expected to show distinct signals for the protons near the chlorine atom and a large, complex signal for the long alkyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |